molecular formula C14H22N6O2 B13854454 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine

Cat. No.: B13854454
M. Wt: 306.36 g/mol
InChI Key: XPIUGRKJMLMJOU-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine is a complex organic compound that features a piperazine and piperidine ring attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then reacted with a nitropyrimidine derivative under controlled conditions. Common reagents used in these reactions include triethylamine, dichloromethane, and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit anaplastic lymphoma kinase (ALK), which is involved in the progression of certain cancers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)piperidin-1-yl)
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

What sets 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C14H22N6O2

Molecular Weight

306.36 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine

InChI

InChI=1S/C14H22N6O2/c1-17-6-8-18(9-7-17)12-2-4-19(5-3-12)14-15-10-13(11-16-14)20(21)22/h10-12H,2-9H2,1H3

InChI Key

XPIUGRKJMLMJOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=NC=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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